methyl 4-chloro-2-{[4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoyl]amino}benzoate
Overview
Description
Methyl 4-chloro-2-{[4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoyl]amino}benzoate, also known as MCCB, is a chemical compound with potential applications in scientific research. MCCB belongs to the family of benzoylphenylurea compounds and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of methyl 4-chloro-2-{[4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoyl]amino}benzoate is not fully understood. However, studies have shown that methyl 4-chloro-2-{[4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoyl]amino}benzoate may inhibit tubulin polymerization by binding to the colchicine-binding site on tubulin. This may lead to the disruption of microtubule dynamics, which is important in cell division and migration. methyl 4-chloro-2-{[4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoyl]amino}benzoate may also induce apoptosis in cancer cells by activating caspase-3 and -9.
Biochemical and Physiological Effects
Studies have shown that methyl 4-chloro-2-{[4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoyl]amino}benzoate may have biochemical and physiological effects on cancer cells and neurons. methyl 4-chloro-2-{[4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoyl]amino}benzoate has been shown to induce apoptosis in cancer cells and inhibit cell proliferation. Additionally, methyl 4-chloro-2-{[4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoyl]amino}benzoate has been shown to protect neurons from oxidative stress and promote neurite outgrowth.
Advantages and Limitations for Lab Experiments
Methyl 4-chloro-2-{[4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoyl]amino}benzoate has several advantages for lab experiments, including its high purity and stability. However, methyl 4-chloro-2-{[4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoyl]amino}benzoate has some limitations, including its low solubility in water and some organic solvents.
Future Directions
For the study of methyl 4-chloro-2-{[4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoyl]amino}benzoate include the development of more efficient synthesis methods, understanding its mechanism of action, and the development of new derivatives.
Scientific Research Applications
Methyl 4-chloro-2-{[4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoyl]amino}benzoate has been studied for its potential applications in scientific research, including its use as a fluorescent probe for imaging cancer cells. methyl 4-chloro-2-{[4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoyl]amino}benzoate has also been investigated for its potential as an inhibitor of tubulin polymerization, which is important in cancer treatment. Additionally, methyl 4-chloro-2-{[4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoyl]amino}benzoate has been studied for its potential use in the treatment of Alzheimer's disease.
properties
IUPAC Name |
methyl 4-chloro-2-[[4-(5-methyltriazol-1-yl)benzoyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O3/c1-11-10-20-22-23(11)14-6-3-12(4-7-14)17(24)21-16-9-13(19)5-8-15(16)18(25)26-2/h3-10H,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKXHZCVFMADFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NN1C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)Cl)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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